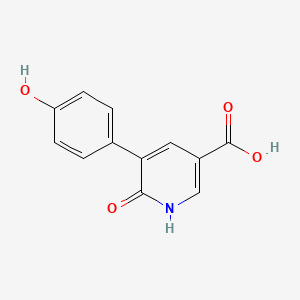

5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid

CAS No.: 1261896-65-4

Cat. No.: VC11771010

Molecular Formula: C12H9NO4

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261896-65-4 |

|---|---|

| Molecular Formula | C12H9NO4 |

| Molecular Weight | 231.20 g/mol |

| IUPAC Name | 5-(4-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO4/c14-9-3-1-7(2-4-9)10-5-8(12(16)17)6-13-11(10)15/h1-6,14H,(H,13,15)(H,16,17) |

| Standard InChI Key | WKMCZQDNJKLTHF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)O |

Introduction

Structural Characterization and Nomenclature

5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid belongs to the nicotinic acid derivative family, characterized by a pyridine ring substituted with hydroxyl groups and a carboxylic acid moiety. The IUPAC name specifies:

-

A pyridine-3-carboxylic acid backbone (nicotinic acid).

-

A 4-hydroxyphenyl group at position 5 of the pyridine ring.

-

A hydroxyl group at position 6 of the pyridine.

The molecular weight is calculated as 247.20 g/mol, with a theoretical formula of C₁₂H₉NO₅ . X-ray crystallography data for analogous compounds, such as 5-(4-fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid, reveal planar geometries stabilized by intramolecular hydrogen bonds between hydroxyl and carboxyl groups . Such interactions likely influence the solubility and stability of the target compound.

Synthetic Methodologies

Esterification and Functionalization

The synthesis of polyhydroxylated nicotinic acids often begins with esterification to protect the carboxylic acid group. For example, 5-hydroxynicotinic acid undergoes esterification with ethanol under acidic conditions (H₂SO₄) to yield ethyl 5-hydroxynicotinate, a precursor for further modifications . This method, achieving 73% yield, could be adapted for the target compound by introducing the 4-hydroxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation prior to ester hydrolysis .

Physicochemical Properties

While experimental data for the target compound remain limited, analogs provide critical insights:

The presence of two hydroxyl groups and a carboxylic acid confers amphiphilic properties, enhancing solubility in aqueous-organic mixtures.

Industrial and Material Applications

Polyhydroxylated aromatics are valued in:

-

Coordination chemistry: As ligands for metal-organic frameworks (MOFs).

-

Polymer science: Crosslinking agents in epoxy resins.

The compound’s dual hydroxyl-carboxyl functionality could facilitate chelation with transition metals like Fe³⁺ or Cu²⁺, analogous to siderophore behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume